molecular formula C14H21ClN2O2 B6461015 4-(aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride CAS No. 2549020-35-9

4-(aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride

Cat. No.: B6461015
CAS No.: 2549020-35-9
M. Wt: 284.78 g/mol
InChI Key: XOOHUTKSBZQNJZ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride is a pyrrolidin-2-one derivative characterized by:

  • Core structure: A pyrrolidin-2-one ring substituted with an aminomethyl group at the 4-position.
  • Aromatic substituent: A 3-ethoxyphenylmethyl group at the 1-position, introducing lipophilic and electron-donating properties via the ethoxy moiety.
  • Ionization: The hydrochloride salt enhances solubility and bioavailability for pharmacological applications.

This compound is structurally analogous to other pyrrolidin-2-one derivatives reported in cardiovascular and neurological research, though its specific pharmacological profile remains less documented .

Properties

IUPAC Name

4-(aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-2-18-13-5-3-4-11(6-13)9-16-10-12(8-15)7-14(16)17;/h3-6,12H,2,7-10,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOHUTKSBZQNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CN2CC(CC2=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical features of the target compound with analogues from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
4-(Aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride C₁₅H₂₁ClN₂O₂ (est.) ~296.8 (calculated) 3-ethoxybenzyl, aminomethyl Undocumented in provided data
S-61: 1-{4-[4-(2-Tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one hydrochloride C₂₀H₃₀ClN₃O 388.93 Tolylpiperazinyl, butyl linker α1-Adrenolytic, antiarrhythmic
S-73: 1-{4-[4-(2,4-Difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one HCl C₂₀H₂₈ClF₂N₃O 411.91 Difluorophenylpiperazinyl, butyl linker Potent hypotensive effects
4-(Aminomethyl)-1-(3,4-dimethoxyphenethyl)pyrrolidin-2-one hydrochloride C₁₆H₂₃ClN₂O₃ 326.83 3,4-dimethoxyphenethyl, aminomethyl Supplier-listed (no activity)
4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride C₁₂H₁₈ClNO₂ 243.74 Methyl, dihydropyridinone core Undocumented

Key Observations :

  • Linker Variation: Unlike S-61/S-73 (which use a butyl linker to piperazine), the target compound directly attaches the 3-ethoxybenzyl group to the pyrrolidinone core, likely reducing steric hindrance.
  • Pharmacological Gaps: While S-61/S-73 demonstrate α1-adrenolytic activity, the target compound’s ethoxybenzyl substituent may favor interactions with other targets (e.g., serotonin or dopamine receptors) .

Pharmacological Activity Comparison

Antiarrhythmic/Hypotensive Potential:

  • S-61/S-73: Exhibit dose-dependent α1-adrenoceptor blockade, reducing blood pressure and arrhythmias in rodent models .
  • Target Compound : The 3-ethoxybenzyl group shares partial similarity with S-73’s fluorinated aryl groups, but the absence of a piperazine moiety suggests divergent mechanisms.

Bioavailability and Solubility :

  • The hydrochloride salt of the target compound likely improves aqueous solubility compared to non-ionized analogues (e.g., neutral pyrrolidinones in ).

Physicochemical Properties

Property Target Compound (Est.) S-61 4-(Aminomethyl)-1-(3,4-dimethoxyphenethyl)pyrrolidin-2-one HCl
LogP (Lipophilicity) ~1.8 (predicted) 3.2 ~2.5
Hydrogen Bond Donors 2 (NH₂⁺, NHCl⁻) 1 (NHCl⁻) 2 (NH₂⁺, NHCl⁻)
Polar Surface Area (Ų) ~60 45 ~65

Implications :

  • Lower LogP than S-61/S-73 may enhance solubility but reduce blood-brain barrier penetration.

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